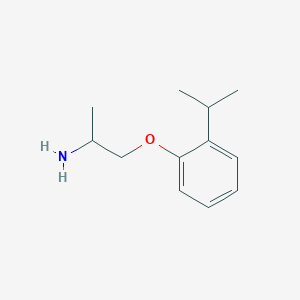












|
REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[O:6][CH2:7][CH:8]([N:10]=[N+]=[N-])[CH3:9])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[CH:1]([C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[O:6][CH2:7][CH:8]([NH2:10])[CH3:9])([CH3:2])[CH3:3] |f:1.2.3.4.5.6,8.9|
|


|
Name
|
2-(2-isopropylphenoxy)-1-methylethylazide
|
|
Quantity
|
12.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(OCC(C)N=[N+]=[N-])C=CC=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 2.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Crystals thus isolated
|
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
|
Type
|
WASH
|
|
Details
|
the ether layer was washed consecutively with water and saturated saline
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|


Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=C(OCC(C)N)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |